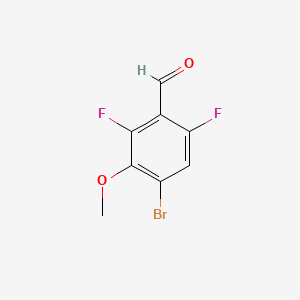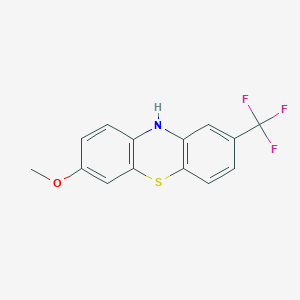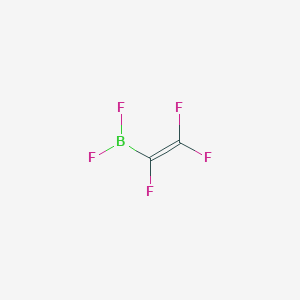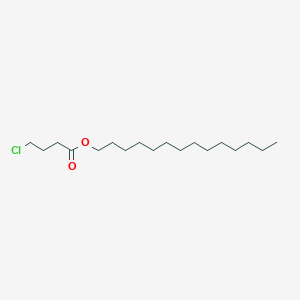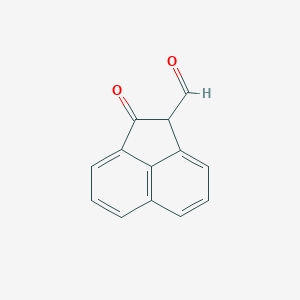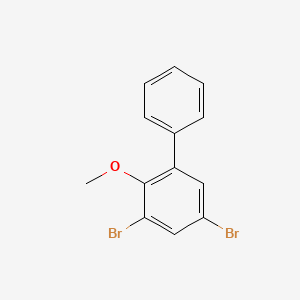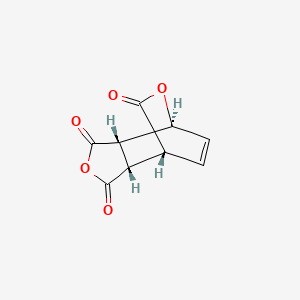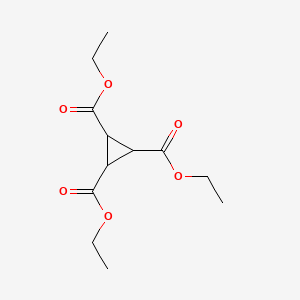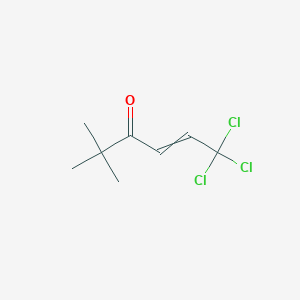
6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one is an organic compound characterized by its unique structure, which includes three chlorine atoms and a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one typically involves the chlorination of 2,2-dimethylhex-4-en-3-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chlorination reactors where the reaction conditions are meticulously controlled to achieve high yields and purity. The process may also involve purification steps such as distillation and recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atoms and double bond in its structure play a crucial role in its reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one: is similar to other chlorinated alkenes and ketones, such as 5-amino-6,6,6-trichloro-2,2-dimethyl-4-hexen-3-one.
Uniqueness: The unique combination of three chlorine atoms and a double bond in this compound distinguishes it from other compounds. This structure imparts specific chemical properties and reactivity that make it valuable for various applications.
Propriétés
Numéro CAS |
1552-24-5 |
|---|---|
Formule moléculaire |
C8H11Cl3O |
Poids moléculaire |
229.5 g/mol |
Nom IUPAC |
6,6,6-trichloro-2,2-dimethylhex-4-en-3-one |
InChI |
InChI=1S/C8H11Cl3O/c1-7(2,3)6(12)4-5-8(9,10)11/h4-5H,1-3H3 |
Clé InChI |
WOMSNCXNBGXQMI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C=CC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenzo[c,h]cinnoline](/img/structure/B14754567.png)
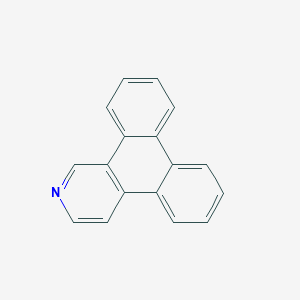
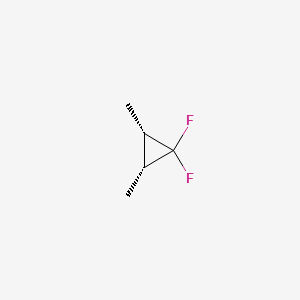

![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14754596.png)
